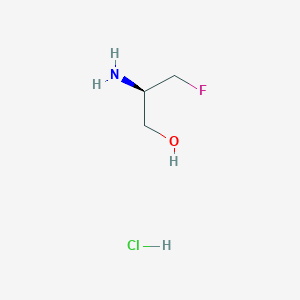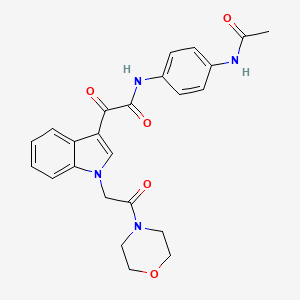
1-(2,5-Dihydro-1H-pyrrol-2-yl)-N,N-dimethylmethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-Methyl-2,5-dihydro-1H-pyrrol-2-yl)pyridine” is a molecular structure with a formula of CHN. It has an average mass of 160.216 Da and a monoisotopic mass of 160.100052 Da .
Synthesis Analysis
The synthesis of a related compound, “(αS,2R)-(2,5-dihydro-1H-pyrrol-2-yl)glycine”, was achieved by the gold-catalyzed cycloisomerization of α-aminoallene. The target molecule was synthesized in 13 linear steps from Cbz-protected Garner aldehyde ®-2 in an overall yield of 2.4% . Another related compound, “N-(5-oxo-2,5-dihydro-1H-pyrrol-2-yl)acetamides”, was successfully prepared using the Ritter reaction under mild dilute conditions .Molecular Structure Analysis
The molecular structure of “3-(1-Methyl-2,5-dihydro-1H-pyrrol-2-yl)pyridine” has been analyzed and documented. It has a molecular formula of CHN, an average mass of 160.216 Da, and a monoisotopic mass of 160.100052 Da .Chemical Reactions Analysis
While specific chemical reactions involving “1-(2,5-Dihydro-1H-pyrrol-2-yl)-N,N-dimethylmethanamine;dihydrochloride” are not available, related compounds have been studied. For instance, the compound “3-(1-Methyl-2,5-dihydro-1H-pyrrol-2-yl)pyridine” has been analyzed for its chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-Methyl-2,5-dihydro-1H-pyrrol-2-yl)pyridine” have been analyzed. It has a density of 1.1±0.1 g/cm3, a boiling point of 251.3±28.0 °C at 760 mmHg, and a flash point of 105.8±24.0 °C .properties
IUPAC Name |
1-(2,5-dihydro-1H-pyrrol-2-yl)-N,N-dimethylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h3-4,7-8H,5-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBJAGGKKSNUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1C=CCN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dihydro-1H-pyrrol-2-yl)-N,N-dimethylmethanamine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-difluorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2946168.png)
![1-(4-fluorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide](/img/structure/B2946171.png)
![Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2946172.png)
![(E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B2946174.png)
![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2946176.png)

![ethyl 2-(2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2946178.png)

![N-Methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride](/img/structure/B2946183.png)
![3-chloro-N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-methoxyaniline](/img/structure/B2946185.png)



![(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine](/img/structure/B2946191.png)